molecular formula C11H10N2O4 B13982531 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone

Katalognummer: B13982531
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: LLFJSUWDVNILIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is a synthetic organic compound belonging to the isoquinolinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the isoquinoline ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Methoxylation: Introduction of a methoxy group to the aromatic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 7-carboxy-3-methyl-8-nitro-1(2h)-isoquinolinone.

    Reduction: Formation of 7-methoxy-3-methyl-8-amino-1(2h)-isoquinolinone.

    Substitution: Formation of various substituted isoquinolinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxy-3-methyl-1(2h)-isoquinolinone: Lacks the nitro group.

    8-Nitro-1(2h)-isoquinolinone: Lacks the methoxy and methyl groups.

    3-Methyl-8-nitro-1(2h)-isoquinolinone: Lacks the methoxy group.

Uniqueness

7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Eigenschaften

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

7-methoxy-3-methyl-8-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10N2O4/c1-6-5-7-3-4-8(17-2)10(13(15)16)9(7)11(14)12-6/h3-5H,1-2H3,(H,12,14)

InChI-Schlüssel

LLFJSUWDVNILIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.